[2-Morpholino-5-(trifluoromethyl)phenyl]methanol
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Overview
Description
. This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenylmethanol moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol typically involves the reaction of 2-morpholino-5-(trifluoromethyl)benzaldehyde with a suitable reducing agent to yield the desired methanol derivative. Common reducing agents used in this reaction include sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-Morpholino-5-(trifluoromethyl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-morpholino-5-(trifluoromethyl)benzaldehyde or 2-morpholino-5-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-morpholino-5-(trifluoromethyl)phenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-Morpholino-5-(trifluoromethyl)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Morpholino-5-(trifluoromethyl)phenyl]methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit selective norepinephrine reuptake, which can modulate neurotransmitter levels and affect various physiological processes . This inhibition can lead to changes in cellular signaling pathways, ultimately influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-Morpholino-5-(trifluoromethyl)benzaldehyde]
- [2-Morpholino-5-(trifluoromethyl)benzoic acid]
- [2-Morpholino-5-(trifluoromethyl)phenylmethane]
Uniqueness
Compared to similar compounds, [2-Morpholino-5-(trifluoromethyl)phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring contributes to its potential interactions with biological targets.
Properties
IUPAC Name |
[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2/c13-12(14,15)10-1-2-11(9(7-10)8-17)16-3-5-18-6-4-16/h1-2,7,17H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVJYGRFMSNHDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594635 |
Source
|
Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886851-51-0 |
Source
|
Record name | [2-(Morpholin-4-yl)-5-(trifluoromethyl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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